2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid
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Overview
Description
2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid is a chemically complex and biologically significant compound with intriguing properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid typically involves the condensation of indole derivatives. Commonly, the starting materials are substituted indoles, which are subjected to specific reaction conditions such as:
Base-catalyzed reactions to promote condensation.
Solvent systems like ethanol or dimethyl sulfoxide.
Specific temperature controls ranging from 25°C to 100°C.
Industrial Production Methods: Industrial-scale synthesis often employs continuous flow techniques to maintain precise control over reaction parameters. This ensures a high yield and consistent purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: Undergoes oxidation with reagents like hydrogen peroxide.
Reduction: Can be reduced using agents like sodium borohydride.
Substitution: Halogenation using bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (bromine, chlorine) in solvents like dichloromethane.
Major Products
Oxidation: Yields higher-order oxides.
Reduction: Produces reduced indole derivatives.
Substitution: Generates halogenated indole compounds.
Scientific Research Applications
2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid is utilized across various fields:
Chemistry: As a precursor in synthetic organic chemistry for developing complex molecules.
Biology: Used in studying enzyme interactions and protein folding mechanisms.
Medicine: Potential therapeutic agent in targeting specific biochemical pathways.
Industry: Applied in the synthesis of advanced materials and dyes.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Interaction with enzymes such as oxidases and reductases.
Pathways Involved: It influences pathways related to oxidative stress and cellular redox states.
The compound's reactive oxo group plays a crucial role in its biological activity, enabling it to modulate enzymatic functions and signaling pathways.
Comparison with Similar Compounds
Indole-3-acetic acid
2-oxoindoline
7H-indole derivatives
Properties
Molecular Formula |
C18H13N3O4 |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C18H13N3O4/c22-14(23)9-25-21-16-11-6-2-4-8-13(11)19-17(16)15-10-5-1-3-7-12(10)20-18(15)24/h1-6H,7-9H2,(H,22,23)/b17-15-,21-16- |
InChI Key |
BFQRPTKOSYMPOL-VGVGFMIESA-N |
Isomeric SMILES |
C1C=CC=C\2C1=N/C(=C\3/C4=CC=CCC4=NC3=O)/C2=N\OCC(=O)O |
Canonical SMILES |
C1C=CC=C2C1=NC(=C3C4=CC=CCC4=NC3=O)C2=NOCC(=O)O |
Origin of Product |
United States |
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